2-Fluoro-3-(trifluoromethoxy)benzoic acid
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H4F4O2. This compound is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties. It is commonly used in various fields of scientific research due to its reactivity and stability .
Mechanism of Action
Target of Action
2-Fluoro-3-(trifluoromethoxy)benzoic acid, also known as TFB or TFBA, is a chemical compound that has gained significant attention in various fields of research due to its unique physical and chemical properties , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
, which involve chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, which can influence its binding affinity and specificity towards target biomolecules . For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or modulating their activity. The trifluoromethoxy group further enhances the compound’s stability and reactivity, making it a valuable probe for studying enzyme kinetics and protein-ligand interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are of great interest to researchers. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, the compound’s impact on gene expression can result in changes in the production of specific proteins, thereby affecting cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action involves binding interactions with biomolecules, such as enzymes and receptors. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with target biomolecules, enhancing its binding affinity and specificity . Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. These binding interactions can lead to changes in enzyme activity, substrate binding, and overall metabolic flux.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation and loss of activity. In vitro and in vivo studies have also demonstrated that this compound can have long-term effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level triggers significant biochemical and cellular responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can act as a substrate or inhibitor for specific enzymes, influencing the overall metabolic balance within cells . For example, this compound has been shown to affect the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and fatty acid metabolism. These interactions can lead to changes in metabolite levels and metabolic flux, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or passive diffusion, depending on its physicochemical properties . Once inside the cell, this compound can interact with binding proteins and other cellular components, influencing its localization and accumulation. The compound’s distribution within tissues can also vary, with certain tissues exhibiting higher uptake and retention due to specific transport mechanisms or binding affinities.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, the compound may accumulate in the nucleus, affecting gene expression and chromatin structure. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical mechanisms and effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethoxy groups are introduced using appropriate reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs advanced techniques such as the Suzuki-Miyaura coupling reaction. This method involves the coupling of boron reagents with halogenated aromatic compounds in the presence of palladium catalysts, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
Uniqueness: 2-Fluoro-3-(trifluoromethoxy)benzoic acid is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of pharmaceuticals and agrochemicals, where specific reactivity and stability are required .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFVRYWIHCPNGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672902 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159512-62-5 | |
Record name | 2-Fluoro-3-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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